Lipophilicity: Comparison with Regioisomers
1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea has a calculated XLogP3 of 2.8, which is a key driver of its solubility and membrane permeability [1]. In contrast, its 3,2'-regioisomer, 1-(3-Chlorophenyl)-3-(2-fluorophenyl)urea, has a predicted logP of 3.20 ± 0.47 . This difference in lipophilicity confirms that the specific halogen positioning results in quantifiably distinct physicochemical properties that will affect formulation and bioactivity, making them non-interchangeable.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 2.8 (XLogP3) |
| Comparator Or Baseline | 3.20 ± 0.47 (predicted logP for 1-(3-Chlorophenyl)-3-(2-fluorophenyl)urea) |
| Quantified Difference | Target compound is approx. 0.4 units less lipophilic |
| Conditions | Computational prediction (PubChem XLogP3 3.0 vs. ChemicalBook predicted value) |
Why This Matters
This quantifiable difference in lipophilicity directly impacts the compound's behavior in partitioning assays, solubility in formulation media, and passive cellular permeability, making one unsuitable as a direct substitute for the other in a validated protocol.
- [1] PubChem. (2025). 1-(2-Chlorophenyl)-3-(3-fluorophenyl)urea (CID 310974). Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
